2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-10-3-4-11(2)13(7-10)19-15(23)9-25-16-20-14-6-5-12(18)8-22(14)17(24)21-16/h3-8H,9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNNWKRMAMPJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide can be achieved through several synthetic routes. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is advantageous due to its simplicity and the availability of starting materials. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several acetamide-based derivatives reported in the literature. Below is a detailed comparison based on substituents, molecular properties, and biological activities:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Variations: The target compound’s pyrido-triazinone core differs from oxadiazole (e.g., 8t, 8o) or oxazolidinone (e.g., oxadixyl) systems in electronic and steric properties. Pyrido-triazinones are less common in the literature but may offer enhanced π-stacking interactions in enzyme binding . Oxadiazole derivatives (e.g., 8t, 8o) exhibit significant bioactivity, including lipoxygenase (LOX) and butyrylcholinesterase (BChE) inhibition, attributed to their electron-deficient cores and sulfanyl-acetamide linkers .
Substituent Effects: The 2,5-dimethylphenyl group in the target compound contrasts with 2,4-dimethylphenyl (8o) or 2,6-dimethylphenyl (herbicides) substituents. Chlorine substitution at position 7 (target) vs. indolylmethyl groups (8t, 8o) may modulate hydrophobicity and hydrogen-bonding capacity, impacting membrane permeability .
Biological Activity Trends :
- Oxadiazole derivatives (e.g., 8t) with indole moieties show stronger LOX inhibition than simpler aryl acetamides, suggesting that extended aromatic systems enhance enzyme interaction .
- Agrochemical analogs (e.g., thenylchlor, oxadixyl) leverage chloroacetamide or methoxy groups for pesticidal activity, highlighting the versatility of the acetamide scaffold .
Biological Activity
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrido[1,2-a][1,3,5]triazin Ring | Contains chlorinated and oxo groups. |
| Sulfanyl Group | Connects the triazin ring to the acetamide. |
| Dimethylphenyl Group | Enhances chemical diversity and potential interactions. |
Biological Activity Overview
While direct studies on the biological activity of this specific compound are sparse, related compounds with similar structures have demonstrated various biological activities such as:
- Antimicrobial Properties : Compounds within the pyrido[1,2-a][1,3,5]triazin family have shown efficacy against a range of pathogens.
- Enzyme Interaction : These compounds may interact with enzymes involved in cellular pathways, potentially influencing metabolic processes.
The proposed mechanism of action typically involves binding to molecular targets that modulate cellular functions. For instance:
- Receptor Binding : Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction and cellular communication .
Case Studies and Research Findings
Several studies provide insights into the biological activity of structurally related compounds:
- Antiallergy Activity : A study evaluated a series of 4-oxo-4H-pyrido derivatives in rat models for their antiallergy effects. Some derivatives showed potent oral activity and were more effective than established treatments like disodium cromoglycate .
- Antimicrobial Studies : Research has indicated that pyrido derivatives exhibit antimicrobial properties against various bacterial strains. The presence of functional groups significantly influences their efficacy.
- Enzyme Inhibition Studies : Investigations into enzyme interactions reveal that certain pyrido compounds can inhibit enzymes linked to inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases.
Comparative Analysis of Related Compounds
Understanding the biological activity of similar compounds can provide insights into the potential effects of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | Methoxy instead of dimethylphenyl | Antimicrobial activity |
| N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)thioacetamide | Ethoxy group substitution | Enzyme inhibition |
| 5-[({7-chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]-3,6-bis(2,6-dimethylphenyl)-2-sulfanylidene | Bis(dimethylphenyl) groups | Enhanced stability and diverse interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
